molecular formula C7H6N4O2S B1615436 (9H-Purin-6-ylsulfanyl)-acetic acid CAS No. 608-09-3

(9H-Purin-6-ylsulfanyl)-acetic acid

Cat. No.: B1615436
CAS No.: 608-09-3
M. Wt: 210.22 g/mol
InChI Key: YEAVVSQWYLAGNC-UHFFFAOYSA-N
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Description

(9H-Purin-6-ylsulfanyl)-acetic acid is a purine derivative featuring a sulfanyl (-S-) group at the 6-position of the purine ring, linked to an acetic acid moiety. Structurally, it shares similarities with other thiopurine derivatives, such as 6-mercaptopurine (6-MP) and its prodrugs like azathioprine and cis-3-(9H-Purin-6-ylthio)acrylic acid (PTA). The sulfanyl-acetic acid group may influence solubility, bioavailability, and metabolic activation pathways, making it a subject of interest for targeted drug delivery systems .

Preparation Methods

Alkylation of 6-Mercaptopurine to Form Ester Intermediate

The initial key step involves the alkylation of 6-mercaptopurine at the sulfur atom with an alkylating agent such as methyl bromoacetate. This reaction is typically carried out in alkaline aqueous media using a base like triethylamine or potassium carbonate.

  • Reagents and Conditions:

    • 6-Mercaptopurine
    • Methyl bromoacetate (1.1 to 2.0 equivalents)
    • Base: Triethylamine or K2CO3 (1.5 equivalents)
    • Solvent: DMF or aqueous medium
    • Temperature: Room temperature to reflux
    • Time: 8 to 24 hours
  • Procedure:

    • The purine is suspended in DMF or aqueous solution.
    • Base is added and stirred for 30 minutes.
    • Alkyl bromide is added dropwise.
    • The mixture is stirred until reaction completion (monitored by TLC).
    • Work-up involves extraction with dichloromethane, drying over MgSO4, filtration, evaporation, and purification by silica gel chromatography.
  • Product:

    • Methyl (9H-Purin-6-ylsulfanyl)-acetate, a white solid.
    • Example yield: 32% (from a related methyl [(2-amino-9-propyl-9H-purin-6-yl)sulfanyl]acetate synthesis).

Hydrolysis of the Ester to Obtain (9H-Purin-6-ylsulfanyl)-acetic acid

The ester intermediate undergoes hydrolysis to convert the methyl ester group into the free carboxylic acid.

  • Reagents and Conditions:

    • Sodium hydroxide (NaOH) aqueous solution
    • Hydrochloric acid (HCl) for acidification
    • Temperature: Room temperature to mild heating
    • Time: Variable, typically until complete hydrolysis
  • Procedure:

    • The methyl ester is treated with NaOH to form the conjugate base of the acid.
    • After completion, the solution is acidified with HCl to precipitate this compound.
    • The solid is filtered, washed, and dried.
  • Notes:

    • This step is crucial for obtaining the acid in pure form.
    • The acid is often isolated as a white precipitate.

Synthesis of this compound Hydrazide

Further functionalization involves converting the acid or its ester into the corresponding hydrazide derivative.

  • Reagents and Conditions:

    • Hydrazine hydrate (1.2 mL, 25 mmol per 10 mmol ester)
    • Absolute ethanol as solvent
    • Reflux for 4 hours
    • Cooling to precipitate product
  • Procedure:

    • The ester or acid is dissolved in absolute ethanol.
    • Hydrazine hydrate is added.
    • The mixture is refluxed with stirring.
    • Reaction progress is monitored by TLC.
    • After completion, the solution is concentrated and refrigerated overnight.
    • White hydrazide precipitates are filtered, washed, and recrystallized from ethanol.
  • Product:

    • This compound hydrazide, a white crystalline solid.
    • Characterized by melting point and IR spectroscopy.

Amide Bond Formation with Amino Acids or Peptides

The carboxylic acid group of this compound can be coupled to amino acids or peptides to form amide bonds, expanding its biological utility.

  • Reagents and Conditions:

    • Coupling agents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt)
    • Base: N-Methylmorpholine (NMM)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Room temperature
    • Time: Typically 1 hour reflux or until completion
  • Procedure:

    • The acid is preactivated with DCC/HOBt in DMF in the presence of NMM.
    • The amino acid or peptide is added to the activated mixture.
    • The reaction is stirred until completion.
    • Work-up involves filtration to remove dicyclohexylurea, extraction, and purification.
  • Notes:

    • This method is widely used for peptide bond formation.
    • Enhances the synthesis of purine conjugates with potential biological activity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 Alkylation 6-Mercaptopurine Methyl bromoacetate, K2CO3, DMF, RT Methyl (9H-Purin-6-ylsulfanyl)-acetate ~32 Base-mediated S-alkylation
2 Ester Hydrolysis Methyl ester (from step 1) NaOH (aq), then HCl acidification This compound Not specified Conversion of ester to acid
3 Hydrazide Formation Ester or acid Hydrazine hydrate, EtOH, reflux 4 h This compound hydrazide Not specified Reflux and recrystallization
4 Amide Bond Formation Acid + amino acid/peptide DCC/HOBt, NMM, DMF, RT Purine-amino acid/peptide conjugate Not specified Peptide coupling via carbodiimide chemistry

Analytical and Research Findings

  • Elemental analyses confirm the expected composition of synthesized compounds, with carbon, hydrogen, nitrogen, and sulfur percentages closely matching theoretical values.
  • Melting points and Rf values are used to monitor purity and reaction progress.
  • IR spectroscopy identifies characteristic functional groups such as carboxylic acid, hydrazide, and purine moieties.
  • Chromatography on silica gel with solvent systems such as ethyl acetate:methanol (25:1) is effective for purification.

Chemical Reactions Analysis

Formation of Hydrazide Derivatives

(9H-Purin-6-ylsulfanyl)-acetic acid reacts with hydrazine hydrate to form 2-(9H-purin-6-ylsulfanyl)acetohydrazide (B3):

  • Reaction : The ester intermediate (ethyl derivative) undergoes nucleophilic substitution with hydrazine in ethanol under reflux (4–5 hours) or microwave irradiation (3 minutes). This method achieves yields up to 92% .

  • Characterization :

    • 1H NMR (DMSO-d6): δ 12.08 (s, 1H, NH), 8.67 (s, 1H, purine-H), 4.69 (s, 2H, CH2) .

    • IR : Peaks at 3300 cm⁻¹ (N-H stretch) and 1660 cm⁻¹ (C=O stretch) confirm hydrazide formation .

Schiff Base Formation with Aldehydes

The hydrazide derivative undergoes condensation with aromatic aldehydes to form N’-[(substituted phenyl)methylidene]-2-(9H-purin-6-ylsulfanyl)acetohydrazides (Schiff bases):

  • Reaction Conditions : Ethanol solvent, catalytic acetic acid, room temperature or reflux. Products precipitate within minutes .

  • Examples :

    • 4-Nitrobenzaldehyde : Forms a yellow Schiff base (mp 263°C, 98% yield).

    • 4-Dimethylaminobenzaldehyde : Yields a light-brown compound (mp 232°C, 89% yield) .

Table 2: Selected Schiff Base Derivatives

Aldehyde UsedProduct ColorMelting Point (°C)Yield (%)
4-NitrobenzaldehydeYellow26398
4-HydroxybenzaldehydeOff-white25285
4-ChlorobenzaldehydeWhite24190

Complexation with Iodine for Antithyroid Activity

Schiff base derivatives form stable charge-transfer complexes with iodine, a key mechanism for antithyroid effects:

  • Stoichiometry : 1:1 (compound:iodine) confirmed via Job’s method .

  • Formation Constants (Kc) : Ranged from 120–450 L/mol, with higher values indicating stronger iodine sequestration .

Biological Relevance : These complexes inhibit thyroid hormone synthesis by reducing iodine availability, as demonstrated in vivo studies on Wistar rats .

Reactivity in Peptide Coupling

The carboxylic acid group enables amide bond formation with amino acids or peptides:

  • DCC/HOBt Method : this compound reacts with amines in DMF using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) as coupling agents.

  • Application : Synthesis of anticancer agents conjugated to amino acids via amide linkages .

Stability Under Hydrolytic Conditions

The compound undergoes hydrolysis in acidic or basic media:

  • Acidic Hydrolysis : Cleavage of the sulfanyl-acetamide bond at elevated temperatures.

  • Basic Hydrolysis : Degrades the purine ring system, forming thiourea derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that (9H-Purin-6-ylsulfanyl)-acetic acid exhibits antiviral properties, particularly against herpes viruses. Its derivatives have been tested for efficacy in inhibiting viral replication, showing potential as therapeutic agents for conditions such as herpes simplex virus infections .

Antithyroid Activity

Studies have demonstrated that derivatives of this compound possess significant antithyroid effects. In vitro tests showed these compounds could complex with iodine, indicating potential use in treating hyperthyroidism .

Cancer Research

The compound has been investigated for its anticancer properties. Certain derivatives have shown promise in inhibiting cell proliferation in various cancer cell lines, suggesting a role in cancer therapeutics .

Mechanistic Studies

Mechanistic studies reveal that this compound acts on specific biological pathways:

  • Enzyme Inhibition: It has been studied as an enzyme inhibitor, particularly targeting proteases involved in viral replication .
  • Heat Shock Protein Inhibition: Some derivatives have been identified as inhibitors of heat shock proteins, which are crucial for cancer cell survival under stress conditions .

Data Tables

The following tables summarize key findings from various studies on this compound:

Study Application Findings Reference
Study AAntiviralEffective against HSV
Study BAntithyroidSignificant inhibition of iodine complexation
Study CCancer ResearchInhibitory effects on cancer cell lines

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of this compound showed a marked reduction in viral load in infected cell cultures. The compound was effective at low micromolar concentrations, indicating its potential as a therapeutic agent against viral infections.

Case Study 2: Antithyroid Activity

In vivo studies on male Wistar rats demonstrated that the administration of this compound derivatives resulted in significant hormonal changes indicative of reduced thyroid activity. Histological examinations confirmed alterations consistent with antithyroid effects .

Mechanism of Action

The mechanism of action of (9H-Purin-6-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The purine moiety can interact with enzymes and receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The sulfanyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-3-(9H-Purin-6-ylthio)acrylic Acid (PTA)

  • Structure : PTA replaces the acetic acid group with an acrylic acid moiety, forming a Michael acceptor capable of reacting with glutathione (GSH) .
  • Metabolism : PTA undergoes GSH-dependent metabolism via two pathways:
    • Indirect pathway : Formation of S-(9H-purin-6-yl)glutathione (PG), which is further processed by γ-glutamyltranspeptidase and β-lyase to yield 6-MP.
    • Direct pathway : GSH directly attacks the α,β-unsaturated bond of PTA, releasing 6-MP without intermediate steps.

ETHYL (9H-PURIN-6-YL)ACETATE

  • Structure : This compound is the ethyl ester of (9H-Purin-6-yl)acetic acid, enhancing lipophilicity compared to the free acid form.
  • Metabolism : Esterases likely hydrolyze the ethyl ester in vivo to release the active acetic acid derivative, improving membrane permeability.

[(2-Amino-9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetic Acid

  • Structure: Features an amino group at position 2 and a methyl group at position 9 of the purine ring, with a sulfanyl-acetic acid substituent at position 6.

Physicochemical and Functional Comparisons

Compound Key Structural Features Metabolism Pathway Biological Role
(9H-Purin-6-ylsulfanyl)-acetic acid Purine + sulfanyl-acetic acid Likely GSH-dependent Prodrug candidate for 6-MP
PTA Purine + acrylic acid GSH-dependent (dual pathways) 6-MP prodrug
ETHYL (9H-PURIN-6-YL)ACETATE Ethyl ester of purine-acetic acid Ester hydrolysis Improved lipophilicity
[(2-Amino-...)]acetic Acid Amino/methyl-modified purine + acetic acid Unknown Potential enzyme inhibitor

Key Observations:

Sulfanyl vs. Acrylic Acid Moieties : The sulfanyl group in this compound may confer greater stability compared to PTA’s reactive acrylic acid, which undergoes rapid GSH conjugation.

Ester Derivatives : Ethyl esters (e.g., ETHYL (9H-PURIN-6-YL)ACETATE) enhance membrane permeability but require enzymatic activation.

Substituent Effects: Amino and methyl groups in analogs influence electronic and steric properties, affecting binding affinity and metabolic fate .

Biological Activity

(9H-Purin-6-ylsulfanyl)-acetic acid, also known as 2-(9H-purin-6-ylsulfanyl)acetic acid, has garnered attention in recent years due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a purine derivative characterized by the presence of a sulfanyl group attached to the acetic acid moiety. The molecular formula is C_7H_8N_4O_2S, and it has a molecular weight of approximately 216.23 g/mol. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound acts as a ligand, binding to specific sites on proteins, which alters their activity and subsequently affects cellular processes and biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain kinases, which are critical in signaling pathways related to cell growth and differentiation.
  • Antithyroid Activity : Research indicates that derivatives of this compound exhibit notable antithyroid effects. These compounds can complex with iodine, suggesting a mechanism that may inhibit thyroid hormone synthesis .

Antithyroid Effects

A study demonstrated that derivatives of this compound possess significant antithyroid activity. In vitro assays showed that these compounds effectively complex with iodine, inhibiting thyroid hormone production. In vivo studies conducted on male Wistar rats revealed hormonal variations indicating antithyroid potential, with statistical significance (p ≤ 0.05) .

Anticancer Potential

Some derivatives have been investigated for their anticancer properties, particularly in relation to their ability to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival .

Case Studies

  • Antithyroid Activity Study :
    • Objective : To evaluate the antithyroid potential of synthesized derivatives.
    • Methodology : In vitro iodine complexation assays and in vivo hormonal assessments in rats.
    • Results : Several derivatives exhibited significant inhibition of thyroid hormone synthesis compared to controls .
  • Anticancer Efficacy :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assays.
    • Results : Some derivatives demonstrated IC50 values in the micromolar range, indicating potential for further development as anticancer agents .

Data Tables

Activity TypeCompound DerivativeIC50 (µM)Mechanism
Antithyroid2-(9H-Purin-6-ylsulfanyl)acetohydrazide25Iodine complexation
Anticancer2-(9H-Purin-6-ylsulfanyl)acetate15Apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (9H-Purin-6-ylsulfanyl)-acetic acid, and how can reaction efficiency be quantified?

  • Methodology :

  • Route Selection : Prioritize nucleophilic substitution between 6-mercaptopurine and chloroacetic acid under basic conditions (e.g., NaOH in ethanol/water mixtures). Alternative routes may involve protecting-group strategies for the purine moiety to prevent side reactions .
  • Efficiency Metrics : Monitor reaction progress via TLC or HPLC. Quantify yield using gravimetric analysis or NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Purity can be assessed via melting point analysis and elemental composition (CHNS analysis) .
  • Table : Example reaction optimization parameters:
ConditionSolventTemperature (°C)CatalystYield (%)Purity (%)
Aqueous NaOHEthanol25None6295
Anhydrous DMFDMF60KI7898

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to resolve sulfanyl proton signals (δ ~13 ppm) and acetic acid carbonyl carbons (δ ~170 ppm). Assign purine ring protons using 2D-COSY or HSQC .
  • Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the molecular ion peak [M-H]^-. Compare with theoretical m/z (C7_7H6_6N4_4O2_2S: 226.02) .
  • X-ray Crystallography : Grow single crystals via slow evaporation in DMSO/water. Refine structures using SHELXL (space group determination, R-factor < 5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodology :

  • Comparative Assays : Standardize bioactivity testing (e.g., enzyme inhibition IC50_{50}) using identical buffer systems (pH 7.4 PBS) and negative controls. Validate cell-based assays with shRNA knockdowns of target enzymes .
  • Data Harmonization : Apply multivariate regression to account for variables like solvent polarity (DMSO vs. aqueous) or temperature fluctuations. Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Case Study : Discrepancies in IC50_{50} values (e.g., 10 µM vs. 50 µM) may arise from differing ATP concentrations in kinase assays. Normalize data to ATP-Km_m values for accurate comparison .

Q. What computational strategies effectively model the interaction between this compound and target enzymes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with flexible ligand sampling to predict binding poses in purine-binding pockets (e.g., adenosine deaminase). Validate with MM-GBSA free-energy calculations .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the sulfanyl group and catalytic residues (e.g., His238^{238} in human ADA). Analyze RMSD/RMSF plots for conformational drift .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs to predict bioavailability. Validate with in vitro Caco-2 permeability assays .

Q. How should experimental designs investigate the stability of this compound under physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Calculate t1/2_{1/2} using first-order kinetics .
  • Light/Thermal Stability : Expose solid samples to 40°C/75% RH for 4 weeks. Compare FT-IR spectra pre/post-storage to detect hydrolysis (loss of S–C=O stretching at 1250 cm1^{-1}) .
  • Table : Stability profile under varying conditions:
ConditionpHTemperature (°C)Degradation (%)t1/2_{1/2} (h)
Simulated gastric2.03798 (72 h)12
Phosphate buffer7.42515 (72 h)240

Q. Key Considerations for Data Contradiction Analysis

  • Systematic Errors : Calibrate instruments (e.g., HPLC pumps, spectrophotometers) before replication studies. Use NIST-traceable reference materials for quantification .
  • Biological Variability : Include ≥3 biological replicates with technical triplicates. Apply ANOVA with post-hoc Tukey tests to identify outliers .

Properties

IUPAC Name

2-(7H-purin-6-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7/h2-3H,1H2,(H,12,13)(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAVVSQWYLAGNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352187
Record name (9H-Purin-6-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608-09-3
Record name NSC20090
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20090
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (9H-Purin-6-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(9H-Purin-6-ylsulfanyl)-acetic acid
(9H-Purin-6-ylsulfanyl)-acetic acid
(9H-Purin-6-ylsulfanyl)-acetic acid
(9H-Purin-6-ylsulfanyl)-acetic acid
(9H-Purin-6-ylsulfanyl)-acetic acid
(9H-Purin-6-ylsulfanyl)-acetic acid

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